molecular formula C24H32FN5O B2598279 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1171379-10-4

1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Cat. No.: B2598279
CAS No.: 1171379-10-4
M. Wt: 425.552
InChI Key: UEDQDRWZEMWSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a chemical research compound intended for non-clinical, non-human applications exclusively in laboratory research settings. This molecule incorporates several privileged structural motifs recognized in medicinal chemistry, including a 4-fluorobenzyl group, a 1-methylindoline system, and a 4-methylpiperazine moiety. The indole scaffold, a core structural component of this molecule, is extensively documented in scientific literature as a versatile pharmacophore with diverse biological activities . Indole derivatives demonstrate a broad spectrum of researched biological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities, making them valuable scaffolds for investigative chemistry . The specific structural configuration of this compound, featuring a urea linker connecting substituted aromatic systems, suggests potential for investigating receptor-ligand interactions and signal transduction pathways. Similar urea-based compounds have been explored in research contexts for their modulating effects on various biological targets. Furthermore, the presence of the 4-methylpiperazine group may influence the molecule's physicochemical properties and bioavailability parameters, which are critical areas for research optimization . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. All necessary safety data sheets and handling protocols should be consulted prior to use. Researchers are directed to source the most current product specifications and analytical certificates prior to purchase and utilization in experimental workflows.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN5O/c1-28-11-13-30(14-12-28)23(19-5-8-22-20(15-19)9-10-29(22)2)17-27-24(31)26-16-18-3-6-21(25)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDQDRWZEMWSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structural features, including a urea functional group and various aromatic and heterocyclic moieties, suggest significant biological activity, especially as an inhibitor of protein kinases.

Chemical Structure and Properties

  • Molecular Formula : C22H28FN5O
  • Molecular Weight : Approximately 397.49 g/mol
  • IUPAC Name : 1-[(4-fluorophenyl)methyl]-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea

The compound's structure features a fluorobenzyl group, an indoline moiety, and a piperazine ring, which enhance its binding affinity to biological targets due to increased hydrophobic interactions.

Research indicates that this compound may act as an inhibitor of various protein kinases. Protein kinases play critical roles in cellular signaling pathways, making them significant targets for cancer therapy and other diseases.

Inhibition Studies

Studies have demonstrated that compounds with similar structural features exhibit notable inhibitory effects on tyrosinase, an enzyme involved in melanin production. For instance, derivatives of the 4-fluorobenzylpiperazine fragment have shown competitive inhibition with IC50 values in the low micromolar range. Specifically, one derivative demonstrated an IC50 of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM) .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorobenzyl)-1-(1-methylpiperidin-4-yl)ureaContains a piperidine ring instead of piperazinePotentially different pharmacokinetics due to ring structure
4‐(4‐Fluorobenzyl)piperazin‐1‐yl derivativesVarious substitutions on the piperazine ringNotable competitive inhibitors of tyrosinase
Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]Incorporates a pyrimidine structureMay exhibit different biological activities due to its heterocyclic nature

Case Studies and Research Findings

Several studies have focused on optimizing derivatives of the 4-fluorobenzylpiperazine fragment for enhanced biological activity. For example:

  • Kinetic Studies : Kinetic analyses revealed that selected compounds were competitive inhibitors of diphenolase activity in tyrosinase assays. The Michaelis-Menten constants (Km) and maximal velocities (Vmax) were determined using Lineweaver-Burk plots .
  • Docking Studies : Molecular docking studies suggested that these compounds bind effectively to the active site of tyrosinase, preventing substrate binding and thus inhibiting enzyme activity .
  • Cytotoxicity Assessments : Notably, some derivatives exhibited antimelanogenic effects without cytotoxicity in B16F10 melanoma cells, indicating their potential as therapeutic agents with reduced side effects .

Comparison with Similar Compounds

Urea Derivatives with Piperazine Substituents

  • Compound A: 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea () Structural Differences: Replaces the indolin-5-yl and fluorobenzyl groups with an indenopyrazol-thiazole system. Functional Impact: The thiazole and pyrazole rings may enhance π-π stacking with hydrophobic pockets in enzymes, whereas the absence of a fluorinated aromatic group could reduce membrane permeability compared to the target compound .
  • Compound B: 5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-indolin-2-one () Structural Differences: Contains three 4-methylpiperazine groups attached to an indolin-2-one core instead of a urea linker. The piperazine-rich structure may improve solubility but increase molecular weight (MW: ~580 g/mol vs. target compound’s ~450 g/mol estimated) .

Urea Derivatives with Fluorinated Aromatic Groups

  • Compound C: 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea () Structural Differences: Replaces the indolin-5-yl group with a tetrazole-phenyl system and uses a piperidine instead of piperazine. Functional Impact: The tetrazole group introduces acidic protons (pKa ~4.5), which may influence ionization state and bioavailability. The piperidine’s reduced basicity compared to piperazine could alter target engagement . Activity: Not explicitly reported, but tetrazole moieties are often used as bioisosteres for carboxylic acids in protease inhibitors .
  • Compound D: 1-((2R,3S)-4-(Ethyl((S)-4-(4-fluorophenyl)butan-2-yl)amino)-3-hydroxybutan-2-yl)-3-(3-ethyl-5-(1-methyl-1H-tetrazol-5-yl)phenyl)urea () Structural Differences: Incorporates a chiral hydroxybutan-2-yl chain and a tetrazole-phenyl group, increasing stereochemical complexity. Functional Impact: The hydroxyl group and stereocenters may enhance target specificity but complicate synthesis. The ethyl-fluorophenyl chain could improve pharmacokinetics via prolonged half-life .

Non-Urea Compounds with Related Moieties

  • Compound E: Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate () Structural Differences: Replaces the urea with an ester linkage and adds a naphthalene group. Functional Impact: The ester group increases susceptibility to hydrolysis, reducing metabolic stability. Activity: Unreported, but indole carboxylates are common in anti-inflammatory agents .

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